
1-Chloro-2,4-difluoro-5-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₂ClF₂NO₂. It features a benzene ring substituted with chlorine (Cl), fluorine (F), and a nitro (NO₂) group at positions 1, 2,4, and 5, respectively. This substitution pattern imparts distinct electronic and steric properties, making it valuable as an intermediate in pharmaceutical, agrochemical, and material science research . Its synthesis typically involves sequential halogenation and nitration steps, as seen in structurally analogous compounds .
Preparation Methods
1-Chloro-2,4-difluoro-5-nitrobenzene can be synthesized through a series of chemical reactions involving nitration, fluorination, and chlorination. One common method involves the nitration of benzene to form nitrobenzene, followed by fluorination and chlorination reactions . The specific steps are as follows:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Fluorination: Nitrobenzene is then fluorinated using fluorine gas in the presence of a catalyst such as cobalt trifluoride.
Chlorination: The resulting difluoronitrobenzene is chlorinated using chlorine gas in the presence of a chlorinating agent like thionyl chloride.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives .
Scientific Research Applications
1-Chloro-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amines, which are key intermediates in many biological and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of halogenated nitrobenzenes are heavily influenced by the number, type, and positions of substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Steric hindrance : Dichloro derivatives (e.g., 1,3-dichloro-2-fluoro-5-nitrobenzene) exhibit greater steric bulk, which may reduce accessibility to reactive sites in synthetic applications .
- Halogen interchange : Brominated analogues (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene) have larger atomic radii, altering solubility and boiling points compared to the chlorinated target compound .
Physicochemical Properties
- Melting points: Fluorinated nitroaromatics generally exhibit higher melting points than non-fluorinated counterparts due to increased molecular symmetry and intermolecular forces. For example, 1-chloro-4-nitrobenzene (CAS 100-00-5) melts at 83°C, while difluoro derivatives likely exceed 100°C .
- Solubility : The nitro group and halogens render these compounds poorly soluble in water but soluble in polar organic solvents (e.g., acetone, DMSO) .
Biological Activity
1-Chloro-2,4-difluoro-5-nitrobenzene (CAS No. 1481-68-1) is a halogenated aromatic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. The compound consists of a benzene ring with one chlorine atom, two fluorine atoms, and one nitro group, which significantly influences its reactivity and interactions within biological systems. Despite limited direct research on its specific biological effects, understanding its chemical properties and related compounds can provide insights into its potential applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 193.54 g/mol. The compound's structure is characterized by:
- Chlorine Atom : Positioned at the 1st carbon.
- Fluorine Atoms : Located at the 2nd and 4th carbons.
- Nitro Group : Attached at the 5th carbon.
This arrangement leads to a non-symmetrical molecule that can participate in various chemical reactions, particularly electrophilic aromatic substitutions and nucleophilic substitutions due to the electron-withdrawing nature of the nitro group and the halogens.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 193.54 g/mol |
Density | 1.591 g/cm³ |
Boiling Point | 239.04 °C |
Solubility | 0.208 mg/ml |
Log P (octanol-water) | 2.58 |
While specific studies on the biological activity of this compound are scarce, its structural analogs and nitrobenzene derivatives are known to exhibit various biological activities. Nitro groups in aromatic compounds can lead to:
- Enzyme Inhibition : Nitrobenzene derivatives often interact with enzymes, potentially inhibiting their activity.
- Cellular Effects : Altered reactivity due to nitro substitution can influence cellular pathways and responses.
Related Studies
Research on similar compounds provides insights into potential biological activities:
- Antimicrobial Activity : Nitro-substituted benzene derivatives have been studied for their antimicrobial properties. For instance, compounds like nitrofurantoin are widely used as antibiotics.
- Cytotoxicity : Some studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects on various cancer cell lines, although specific data for this compound remains limited.
- Photophysical Studies : Investigations into the photophysics of nitrobenzene compounds suggest that UV absorption can lead to reactive intermediates that may affect biological systems.
Case Studies
A few relevant case studies involving similar compounds include:
- Study on Nitro Compounds : A study published in Bioorganic & Medicinal Chemistry explored the cytotoxic effects of various nitro-substituted phenols on cancer cells, noting significant activity against certain cell lines .
- Electrophilic Aromatic Substitution Reactions : Research highlighted how substituents like nitro groups can enhance electrophilic aromatic substitution reactions, leading to diverse products with potential biological relevance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-2,4-difluoro-5-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. For example, selective fluorination of a precursor benzene derivative is followed by nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SO₂Cl₂). Key parameters include temperature control (<50°C during nitration to avoid decomposition) and stoichiometric ratios (e.g., excess Cl₂ for complete chlorination). Purity is enhanced via recrystallization in ethanol/water mixtures .
Step | Reagents | Conditions | Yield Range |
---|---|---|---|
Fluorination | F₂ or HF | 80–100°C, 6–8 hrs | 60–75% |
Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 70–85% |
Chlorination | Cl₂ (gas) | RT, 12 hrs | 80–90% |
Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at positions ortho and para to itself. Chlorine and fluorine substituents (at 1-, 2-, and 4-positions) further direct reactivity: chlorine (moderate EWG) enhances electrophilicity at the 3-position, while fluorine (weak EWG) has a minor directing effect. Reactivity can be quantified via Hammett constants (σₘ for -NO₂ = +1.43) .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in reduction reactions of this compound be resolved?
- Methodological Answer : Discrepancies arise from competing reduction pathways. For example:
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives, but acidic conditions (Fe/HCl) may reduce chlorine to hydrogen.
- Dehalogenation risks : Elevated temperatures (>100°C) during reduction can displace Cl/F atoms. Resolution involves:
- Controlled conditions : Use H₂ at 30 psi, 25°C, and short reaction times (≤1 hr) to minimize side reactions.
- Analytical validation : Compare LC-MS and ¹⁹F NMR spectra to track intermediates .
Q. What strategies mitigate toxicity risks when handling this compound in biological assays?
- Methodological Answer :
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and closed-system reactors.
- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), polycarbonate face shields, and Tyvek® suits.
- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal. Toxicity data (LD₅₀ = 250 mg/kg in rats) mandates adherence to OSHA PEL limits (0.1 ppm airborne) .
Q. How do computational models predict the bioactivity of derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrostatic potential surfaces to predict binding affinity. For example:
- DNA gyrase inhibition : Nitro group interaction with ATP-binding pockets (docking score = -9.2 kcal/mol via AutoDock Vina).
- ADMET profiling : LogP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier permeability. Validate with in vitro MIC assays against S. aureus (MIC = 8 µg/mL) .
Q. Data Contradiction Analysis
Q. Why do studies report divergent melting points for this compound (e.g., 85°C vs. 92°C)?
- Methodological Answer : Variations stem from:
- Purity : Impurities like residual solvents (e.g., DCM) depress melting points. Use DSC with >99% purity samples.
- Polymorphism : Crystallization solvents (ethanol vs. acetone) induce different polymorphic forms. XRPD confirms monoclinic (mp 92°C) vs. orthorhombic (mp 85°C) structures .
Application-Oriented Questions
Q. How is this compound utilized in developing fluorinated polymers?
- Methodological Answer : As a monomer, it undergoes Ullmann coupling with diols to form polyaryl ethers. Key properties:
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEIHBWQTVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163884 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-68-1 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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